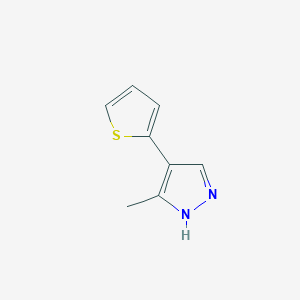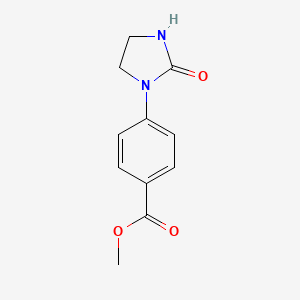
5-Bromo-2,3-dihydrobenzofuran-2-carboxylic acid
Vue d'ensemble
Description
5-Bromo-2,3-dihydrobenzofuran-2-carboxylic acid is a chemical compound with the molecular formula C9H7BrO3 . It has a molecular weight of 243.05 g/mol . The compound is also known by several synonyms, including 5-bromo-2,3-dihydro-1-benzofuran .
Synthesis Analysis
The synthesis of 2,3-dihydrobenzofuran-2-carboxylic acids has been reported in several studies . For instance, one method involves the use of reagents and conditions such as TFA, HNO3, H2/Pd/C, EtOH, THF, HCl, HBF4, NaNO2, n-BuLi, TEMED, dry ice, NaOH, MeOH, i-BuOCOCl, NMM, and 30% NH4OH .Molecular Structure Analysis
The molecular structure of 5-Bromo-2,3-dihydrobenzofuran-2-carboxylic acid includes a benzofuran ring with a bromine atom at the 5th position and a carboxylic acid group at the 2nd position . The InChIKey of the compound is UDWFSJAYXTXMLM-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The compound has a molecular weight of 243.05 g/mol and an exact mass of 241.95786 g/mol . It has a computed XLogP3 value of 2.8, indicating its lipophilicity . The compound has no hydrogen bond donors, one hydrogen bond acceptor, and no rotatable bonds .Applications De Recherche Scientifique
Anticancer Research
Benzofuran derivatives have been identified to possess significant anticancer activities5-Bromo-2,3-dihydrobenzofuran-2-carboxylic acid can serve as a precursor in synthesizing compounds that exhibit cell growth inhibitory effects on various cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer . The ability to inhibit cancer cell growth makes it a valuable compound in the development of new anticancer therapies.
Antibacterial and Antiviral Agents
Studies suggest that benzofuran compounds exhibit strong antibacterial and antiviral activities. This makes 5-Bromo-2,3-dihydrobenzofuran-2-carboxylic acid a potential starting material for the synthesis of agents that could be used in treating infectious diseases .
Anti-Oxidative Applications
The oxidative stress response is a common pathway implicated in various diseases. Benzofuran derivatives are known for their anti-oxidative properties, which could be harnessed in the development of treatments for diseases caused by oxidative stress .
Synthesis of Complex Benzofuran Compounds
The compound can be utilized in advanced organic synthesis techniques to construct complex benzofuran derivatives. These derivatives have a wide range of applications, including the development of new drugs and materials .
Natural Product Synthesis
Benzofuran is a core structure in many natural products5-Bromo-2,3-dihydrobenzofuran-2-carboxylic acid can be used to synthesize natural product analogs that have potential therapeutic applications .
Development of Therapeutic Drugs for Hepatitis C
Recent discoveries have shown that macrocyclic benzofuran compounds exhibit anti-hepatitis C virus activity. As such, 5-Bromo-2,3-dihydrobenzofuran-2-carboxylic acid could be instrumental in the synthesis of new drugs for treating hepatitis C disease .
Orientations Futures
The future directions for 5-Bromo-2,3-dihydrobenzofuran-2-carboxylic acid could involve further exploration of its biological activities and potential applications as a drug. Benzofuran derivatives have been reported to exhibit various biological activities, making them potential lead compounds for drug development .
Propriétés
IUPAC Name |
5-bromo-2,3-dihydro-1-benzofuran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO3/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-3,8H,4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWNCCBAITNRTSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C1C=C(C=C2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2,3-dihydrobenzofuran-2-carboxylic acid | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid](/img/structure/B1288089.png)


![1-[2-Amino-5-(3-methylpiperidino)phenyl]-1-ethanone](/img/structure/B1288097.png)
![1-[2-Amino-5-(4-methylpiperidino)phenyl]-1-ethanone](/img/structure/B1288098.png)

![1-[(Aminooxy)methyl]-2,3-dichlorobenzene hydrochloride](/img/structure/B1288102.png)
![3-(1,3-Benzodioxol-5-yl)-3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)propanoic acid](/img/structure/B1288109.png)
![4'-Bromo-4-nitro[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1288110.png)



![2-{5-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1288125.png)
